
4-(2-(Furan-2-yl)vinyl)cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Furan-2-yl)vinyl)cinnoline is an organic compound that belongs to the class of cinnolines, which are heterocyclic aromatic compounds This compound features a cinnoline ring system substituted with a furan-2-yl vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Furan-2-yl)vinyl)cinnoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan-2-yl vinyl precursor and the cinnoline core.
Coupling Reaction: The furan-2-yl vinyl group is introduced to the cinnoline ring through a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Heck reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) at elevated temperatures (around 100-150°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Furan-2-yl)vinyl)cinnoline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the cinnoline ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-(2-(Furan-2-yl)ethyl)cinnoline.
Substitution: Halogenated or nitro-substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(Furan-2-yl)vinyl)cinnoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-(2-(Furan-2-yl)vinyl)cinnoline exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the furan and cinnoline rings, which can participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Furan-2-yl)vinyl)pyridine: Similar structure but with a pyridine ring instead of a cinnoline ring.
4-(2-(Furan-2-yl)vinyl)quinoline: Contains a quinoline ring, offering different electronic properties.
4-(2-(Furan-2-yl)vinyl)benzene: Lacks the nitrogen atoms present in cinnoline, affecting its reactivity and applications.
Uniqueness
4-(2-(Furan-2-yl)vinyl)cinnoline is unique due to the presence of both the furan and cinnoline rings, which confer distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
5387-96-2 |
|---|---|
Molekularformel |
C14H10N2O |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-[(E)-2-(furan-2-yl)ethenyl]cinnoline |
InChI |
InChI=1S/C14H10N2O/c1-2-6-14-13(5-1)11(10-15-16-14)7-8-12-4-3-9-17-12/h1-10H/b8-7+ |
InChI-Schlüssel |
SVFLUDUTWWCIRH-BQYQJAHWSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


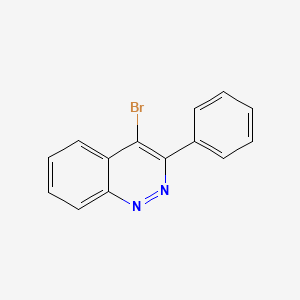
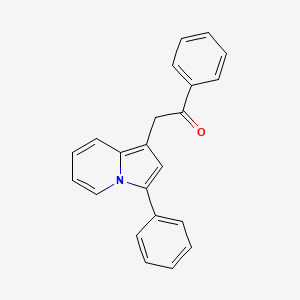
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
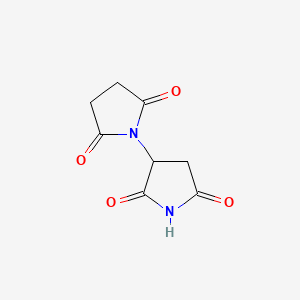

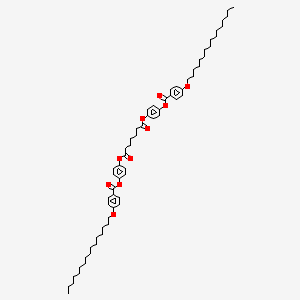
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
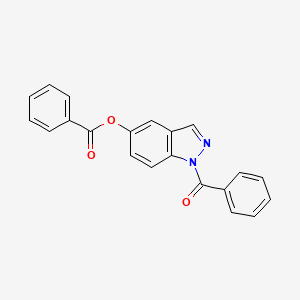
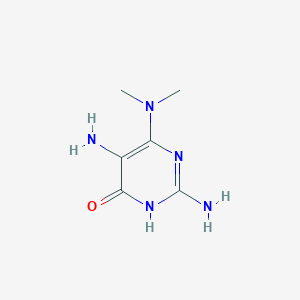
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)
![6-Methyl-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12905239.png)
